molecular formula C26H29BrN4O3S B11218193 3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218193
M. Wt: 557.5 g/mol
InChI Key: QSOOKJYMORSLHM-UHFFFAOYSA-N
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Description

3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using thiophenol (PhSH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and quinazolinone moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a piperazine ring and a sulfanylidene group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29BrN4O3S

Molecular Weight

557.5 g/mol

IUPAC Name

3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H29BrN4O3S/c1-18(32)19-6-9-21(10-7-19)29-13-15-30(16-14-29)24(33)5-3-2-4-12-31-25(34)22-17-20(27)8-11-23(22)28-26(31)35/h6-11,17H,2-5,12-16H2,1H3,(H,28,35)

InChI Key

QSOOKJYMORSLHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

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